molecular formula C15H20O3 B11861901 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid CAS No. 6317-48-2

4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid

Katalognummer: B11861901
CAS-Nummer: 6317-48-2
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: WEMUCYXLCOCBPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid is a chemical compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to a tetrahydronaphthalene ring, and a butanoic acid side chain. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the butanoic acid side chain play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid is unique due to its specific combination of a methoxy group and a butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

6317-48-2

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid

InChI

InChI=1S/C15H20O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h8-11H,2-7H2,1H3,(H,16,17)

InChI-Schlüssel

WEMUCYXLCOCBPN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(CCC2)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.